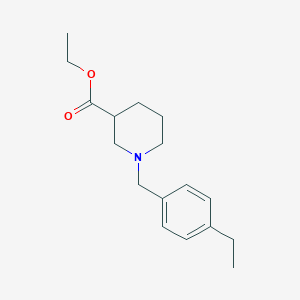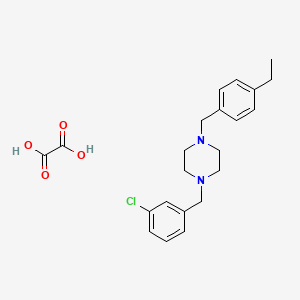![molecular formula C21H26N2O5S B5146225 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as DASB, is a selective serotonin reuptake inhibitor (SSRI) that has been widely used in scientific research. DASB is a radiolabeled compound that binds to the serotonin transporter (SERT) and is commonly used in positron emission tomography (PET) imaging studies to measure SERT density in the brain.
作用機序
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide acts as a selective inhibitor of SERT, preventing the reuptake of serotonin into presynaptic neurons and leading to an increase in extracellular serotonin levels. This mechanism is similar to that of other SSRIs, such as fluoxetine and sertraline.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects related to its inhibition of SERT. These effects include increased serotonin signaling, alterations in neuronal activity, and changes in synaptic plasticity. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has also been shown to have anti-inflammatory effects in animal models of neuroinflammation.
実験室実験の利点と制限
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide in laboratory experiments is its high selectivity for SERT, which allows for precise measurement of SERT density in PET imaging studies. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has a relatively short half-life and requires specialized equipment for PET imaging, which can limit its use in certain experimental settings.
将来の方向性
There are a number of potential future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of interest is the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to investigate the relationship between SERT density and brain structure and function. Another potential direction is the development of new radiolabeled compounds that can selectively target other neurotransmitter transporters, such as the dopamine transporter (DAT) or the norepinephrine transporter (NET). Finally, there is ongoing research into the potential therapeutic applications of SSRIs, including N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide, for a variety of psychiatric and neurological disorders.
合成法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of 1-(2-bromoethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide with 3,4-dimethoxyphenethylamine in the presence of a palladium catalyst. The resulting product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been used in a variety of scientific research studies to investigate the role of SERT in various physiological and pathological conditions, including depression, anxiety, obsessive-compulsive disorder, and autism spectrum disorder. PET imaging studies using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide have shown alterations in SERT density in these conditions, providing valuable insights into the underlying neurobiology of these disorders.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-11-6-16(15-20(19)28-2)12-13-22-29(25,26)18-9-7-17(8-10-18)23-14-4-3-5-21(23)24/h6-11,15,22H,3-5,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGBQCSKSQIMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)


![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![ethyl 2-{[4-(4-benzyl-1-piperazinyl)-3-nitrobenzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5146183.png)

![4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5146193.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146201.png)



![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)

![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)